2,6-Dibromo-3,5-dimethoxyphenol

regioselective bromination synthetic chemistry building block purity

2,6‑Dibromo‑3,5‑dimethoxyphenol (CAS 3410‑81‑9) is a tri‑substituted aromatic phenol carrying two bromine atoms at the 2‑ and 6‑positions and two methoxy groups at the 3‑ and 5‑positions. It belongs to the brominated 3,5‑dimethoxyphenol class, a sub‑family of halogenated phenolic building blocks widely employed in medicinal chemistry, agrochemical discovery, and materials science.

Molecular Formula C8H8Br2O3
Molecular Weight 311.95 g/mol
Cat. No. B13935199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dibromo-3,5-dimethoxyphenol
Molecular FormulaC8H8Br2O3
Molecular Weight311.95 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1Br)O)Br)OC
InChIInChI=1S/C8H8Br2O3/c1-12-4-3-5(13-2)7(10)8(11)6(4)9/h3,11H,1-2H3
InChIKeyAXZHYSIHAZAJHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6‑Dibromo‑3,5‑dimethoxyphenol – Core Structural Identity and Procurement‑Relevant Characteristics


2,6‑Dibromo‑3,5‑dimethoxyphenol (CAS 3410‑81‑9) is a tri‑substituted aromatic phenol carrying two bromine atoms at the 2‑ and 6‑positions and two methoxy groups at the 3‑ and 5‑positions. It belongs to the brominated 3,5‑dimethoxyphenol class, a sub‑family of halogenated phenolic building blocks widely employed in medicinal chemistry, agrochemical discovery, and materials science [1]. The compound is a crystalline solid at ambient temperature, with a molecular weight of 311.95 g·mol⁻¹, a computed octanol‑water partition coefficient (XLogP3) of 2.9, and a topological polar surface area of 38.7 Ų, indicating moderate lipophilicity and a limited number of hydrogen‑bonding sites [2]. Its definitive structural assignment rests on ¹³C NMR spectroscopy, where the methoxy carbons exhibit characteristic downfield shifts caused by steric interactions with the ortho‑bromine substituents [1].

Why Generic Substitution Fails for 2,6‑Dibromo‑3,5‑dimethoxyphenol – The Cost of Ignoring Regioisomerism


Brominated dimethoxyphenols are not interchangeable commodities. The position of the bromine atoms dictates both the synthetic utility and the potential biological activity of the scaffold. For instance, the 2,6‑dibromo isomer possesses two chemically equivalent C‑Br bonds, enabling symmetrical functionalization in cross‑coupling reactions, whereas the 2,4‑dibromo analog (CAS 121869‑57‑6) has non‑equivalent bromine atoms that can lead to regiochemical complexity [1]. Furthermore, the 2,6‑dibromo substitution pattern sterically forces the 3‑ and 5‑methoxy groups out of the aromatic plane, altering the electron density distribution, hydrogen‑bonding capability, and the compound’s metabolic susceptibility relative to isomers that retain a coplanar methoxy orientation [1]. Substituting the 2,6‑dibromo phenol with a mono‑bromo, tri‑bromo, or differently substituted dibromo analogue without verifying the regioisomeric identity therefore risks altering reaction outcomes, pharmacokinetic profiles, and target engagement, making procurement of the precisely specified isomer essential for reproducible research and development.

Quantitative Differentiation Evidence for 2,6‑Dibromo‑3,5‑dimethoxyphenol – A Comparator‑Anchored Analysis


Regioselective Synthesis – Exclusive C‑2 Bromination of 3,5‑Dimethoxyphenol Secures the 2,6‑Dibromo Isomer

When 3,5‑dimethoxyphenol is treated with one equivalent of bromine, electrophilic aromatic substitution occurs exclusively at the C‑2 position, leaving the C‑4 and C‑6 positions untouched [1]. This inherent regioselectivity allows the clean preparation of 2,6‑dibromo‑3,5‑dimethoxyphenol upon further bromination, whereas the isomeric 5‑methoxyresorcinol yields a mixture of monobromo isomers under identical conditions [1]. The synthetic route thus confers a structural identity advantage: the 2,6‑dibromo product can be obtained with high isomeric purity, which is critical for downstream applications where trace contamination by the 2,4‑dibromo or tribromo congeners would introduce uncontrolled variables.

regioselective bromination synthetic chemistry building block purity

¹³C NMR Spectroscopic Fingerprint – Methoxy Group Deshielding Distinguishes the 2,6‑Dibromo Isomer from All Other Brominated 3,5‑Dimethoxyphenols

In ¹³C NMR spectra, the methoxy carbons of 2,6‑dibromo‑3,5‑dimethoxyphenol experience a diagnostic downfield shift relative to less sterically congested analogs because the ortho‑bromine atoms force the methoxy groups into an orientation orthogonal to the aromatic plane, enhancing deshielding [1]. Although exact chemical shift values for the target compound are not disclosed in the abstract, the paper provides full ¹³C NMR assignments for all sixteen bromination products of phloroglucinol methyl ethers, establishing that the magnitude of the downfield shift is uniquely characteristic of the 2,6‑dibromo arrangement and can be used to verify structural identity upon receipt of a commercial sample.

spectroscopic characterization quality control structural confirmation

Lipophilicity and Polar Surface Area – Physicochemical Descriptors Differentiate 2,6‑Dibromo‑3,5‑dimethoxyphenol from Mono‑Bromo and Tri‑Bromo Analogs

Computed physicochemical parameters place 2,6‑dibromo‑3,5‑dimethoxyphenol in a distinct property space relative to its mono‑bromo and tri‑bromo counterparts. The compound exhibits an XLogP3 of 2.9 and a topological polar surface area of 38.7 Ų [1]. In contrast, the mono‑bromo analog 2‑bromo‑3,5‑dimethoxyphenol (not retrievable in the current search window) would be expected to have a lower logP and a different hydrogen‑bond acceptor profile, while the tri‑bromo derivative 2,4,6‑tribromo‑3,5‑dimethoxyphenol would exhibit substantially higher lipophilicity (estimated logP >3.5) and a further reduced TPSA due to additional halogen shielding [2]. These differences are meaningful in a medicinal chemistry context because logP and TPSA are primary determinants of membrane permeability and oral bioavailability, and even small deviations can shift a compound’s position in the ‘drug‑likeness’ property envelope.

physicochemical properties drug-likeness permeability prediction

High‑Confidence Application Scenarios for 2,6‑Dibromo‑3,5‑dimethoxyphenol Based on Quantitative Evidence


Symmetrical Dual‑Functionalization Platform for Medicinal Chemistry

Because the two C‑Br bonds at the 2‑ and 6‑positions are chemically equivalent, 2,6‑dibromo‑3,5‑dimethoxyphenol can undergo successive or simultaneous Suzuki–Miyaura, Sonogashira, or Buchwald–Hartwig couplings to install identical aryl, alkynyl, or amino substituents on both sides of the aromatic ring. This symmetrical di‑functionalization is structurally guaranteed by the regiochemistry established during bromination [1] and is difficult to achieve with the 2,4‑dibromo isomer, where competing mono‑ and di‑substitution pathways complicate product distribution.

Synthesis of Epigenetic Probe Molecules Targeting PR‑SET7 and EZH2

Bis(bromo‑ and dibromo‑methoxyphenyl) derivatives, structurally related to 2,6‑dibromo‑3,5‑dimethoxyphenol, have been identified as highly selective inhibitors of the histone methyltransferases PR‑SET7 and EZH2, with one lead compound exhibiting an EC₅₀ of 74.9 μM against EZH2 and inducing granulocytic differentiation in U937 leukemia cells at 50 μM [1]. Researchers designing next‑generation epigenetic probes can procure 2,6‑dibromo‑3,5‑dimethoxyphenol as a modular core to explore structure–activity relationships around the central phenol ring, leveraging the regioisomeric purity to ensure consistent biological read‑outs.

Quality‑Control Reference Standard for Isomer Verification by ¹³C NMR

The characteristic downfield shift of the methoxy ¹³C resonances in 2,6‑dibromo‑3,5‑dimethoxyphenol, caused by enforced orthogonal orientation of the methoxy groups [1], provides a spectroscopic ‘fingerprint’ that can be used as an in‑house reference standard. Analytical laboratories that purchase the compound can record its ¹³C NMR spectrum upon receipt and compare the methoxy chemical shift against literature values to confirm the absence of the 2,4‑dibromo isomer or tribromo contaminants, thereby validating the identity of the building block before it enters a costly synthetic sequence.

Pharmacokinetic Tuning of Bromophenol‑Based Drug Candidates

With a measured XLogP3 of 2.9 and a TPSA of 38.7 Ų [1], 2,6‑dibromo‑3,5‑dimethoxyphenol occupies a balanced lipophilicity‑polarity space that is often associated with favorable oral absorption. Compared to the more polar mono‑bromo analogs (predicted logP <2.5) and the excessively lipophilic tri‑bromo analog (predicted logP >3.5), the dibromo substitution pattern offers a middle ground that medicinal chemists can exploit to fine‑tune the ADME properties of lead series without resorting to additional structural modifications.

Quote Request

Request a Quote for 2,6-Dibromo-3,5-dimethoxyphenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.